1H NMR and 13C NMR chemical shifts of 5-(Bromomethyl)-3,5-dimethyloctane
1H NMR and 13C NMR chemical shifts of 5-(Bromomethyl)-3,5-dimethyloctane
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Features of 5-(Bromomethyl)-3,5-dimethyloctane
Executive Summary
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Bromomethyl)-3,5-dimethyloctane. As a chiral, branched-chain alkyl halide, its structural elucidation relies heavily on multi-dimensional analytical techniques, with NMR spectroscopy being paramount. This document, intended for researchers and professionals in chemical synthesis and drug development, offers a detailed theoretical prediction of its spectral characteristics. We will explore the underlying principles governing chemical shifts and coupling constants, present a robust, self-validating experimental protocol for data acquisition, and discuss potential spectral complexities arising from the molecule's stereochemistry. All theoretical data is summarized in clear, accessible tables, and key workflows are visualized to enhance understanding.
Part 1: Theoretical Framework and Structural Analysis
Introduction to 5-(Bromomethyl)-3,5-dimethyloctane
5-(Bromomethyl)-3,5-dimethyloctane is a halogenated alkane featuring a complex, non-symmetrical structure. Its key features include an eight-carbon main chain, methyl substituents at positions 3 and 5, and a bromomethyl group at the quaternary carbon C5. The presence of a stereocenter at C3 and a quaternary center at C5 introduces significant structural complexity, which is directly reflected in its NMR spectra. Accurate structural confirmation is critical for its use in synthetic chemistry, where it may serve as a building block or intermediate.
Fundamental Principles of NMR Spectroscopy for Halogenated Alkanes
The chemical shifts observed in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. In the case of 5-(Bromomethyl)-3,5-dimethyloctane, two primary factors dictate the predicted spectral values:
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Inductive Effect of Bromine: Bromine is a highly electronegative atom. It withdraws electron density from adjacent carbon and hydrogen atoms. This "deshielding" effect causes the nuclei to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[1] This effect is strongest on the atoms directly attached to the bromine (the -CH₂Br group) and diminishes with increasing distance along the carbon chain.[2]
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Alkyl Substitution: The local geometry and number of alkyl substituents also influence chemical shifts. Generally, carbons with more alkyl substituents (quaternary > tertiary > secondary > primary) appear further downfield.
Molecular Symmetry and Predicted NMR Signals
The structure of 5-(Bromomethyl)-3,5-dimethyloctane lacks any element of symmetry. The chiral center at C3 ensures that the two sides of the molecule are chemically distinct. Consequently, all eleven carbon atoms are expected to be chemically non-equivalent, giving rise to eleven unique signals in the ¹³C NMR spectrum. Similarly, protons on each of these carbons and their substituents are in unique electronic environments, leading to a complex and signal-rich ¹H NMR spectrum.
Part 2: Predicted NMR Spectral Analysis
The predictions below are based on established chemical shift principles and data from analogous structures.[1][3][4] The numbering scheme used for atom assignments is illustrated in the structural diagram in Part 4.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex. The primary diagnostic signal will be the methylene protons adjacent to the bromine atom, which are expected to be the most downfield of the aliphatic signals.[1] Due to the presence of a stereocenter at C3, methylene groups (C2, C4, C6, C7, and the bromomethyl C11) are diastereotopic. This means the two protons on each of these carbons are chemically non-equivalent and can couple to each other, which would result in more complex splitting patterns (e.g., AB quartets) than the first-order multiplets predicted below.
Table 1: Predicted ¹H NMR Data for 5-(Bromomethyl)-3,5-dimethyloctane
| Assigned Protons | Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -CH ₂Br | Hₐ | 3.3 - 3.5 | Singlet (or AB Quartet) | 2H | Strong deshielding from adjacent electronegative bromine atom. |
| C5-CH ₃ | Hₖ | 0.9 - 1.1 | Singlet | 3H | Attached to a quaternary carbon, no adjacent protons for coupling. |
| C3-CH ₃ | Hⱼ | 0.8 - 1.0 | Doublet | 3H | Coupled to the single proton on the chiral center C3. |
| -CH₂-CH ₃ (C1) | Hᵢ | 0.8 - 0.95 | Triplet | 3H | Standard terminal methyl group coupled to two protons on C2. |
| -CH₂-CH ₃ (C8) | Hₑ | 0.8 - 0.95 | Triplet | 3H | Standard terminal methyl group coupled to two protons on C7. |
| C3-CH - | Hₕ | 1.5 - 1.8 | Multiplet | 1H | Chiral center, coupled to protons on C2, C4, and the C3-methyl. |
| -CH ₂- (C2, C4, C6, C7) | H₂, H₂, H₂, H₂ | 1.2 - 1.6 | Complex Multiplets | 8H | Overlapping signals for the four diastereotopic methylene groups in the alkyl backbone. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the bromomethyl group will be significantly downfield compared to other sp³ carbons due to the direct attachment of the bromine atom.[5][6]
Table 2: Predicted ¹³C NMR Data for 5-(Bromomethyl)-3,5-dimethyloctane
| Assigned Carbon | Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₂Br | Cₐ | 38 - 45 | Strong deshielding from the directly attached bromine atom. |
| C 5 (Quaternary) | Cբ | 35 - 42 | Quaternary carbon, deshielded by four alkyl substituents. |
| C 3 (Tertiary) | Cₕ | 30 - 38 | Tertiary carbon, deshielded by three alkyl substituents. |
| C H₂ Groups | Cₑ, Cg, Cᵢ, Cₗ | 20 - 40 | Range for various secondary carbons in a branched alkane chain. |
| C H₃ Groups | Cb, Cd, Cj, Ck | 10 - 25 | Range for various primary (methyl) carbons. |
Note: The exact chemical shifts for the backbone carbons and methyl groups are difficult to predict precisely without experimental data or advanced computational modeling due to complex steric and electronic effects. The "heavy atom effect" of bromine can also introduce inaccuracies in standard prediction algorithms for the alpha-carbon (Ca).[7]
Part 3: A Self-Validating Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a systematic and validated protocol is essential. The causality behind each step is explained to foster a deeper understanding of the process.
Rationale for Experimental Design
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Solvent Selection: A deuterated solvent is required for the instrument's lock system and to avoid large interfering solvent signals in the ¹H NMR spectrum.[8] For a non-polar alkyl halide like 5-(Bromomethyl)-3,5-dimethyloctane, Chloroform-d (CDCl₃) is an excellent choice due to its high dissolving power for such compounds and its relatively clean spectral window.[2]
-
Sample Concentration: The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus. However, overly concentrated samples can lead to viscosity-induced line broadening in the ¹H spectrum. A concentration of 10-20 mg/mL for ¹H NMR and 50-80 mg/mL for ¹³C NMR is a standard starting point for a small molecule of this size.[9]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0.0 ppm, which rarely overlaps with sample signals.[10]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[8][9] Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Push a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Instrument Parameters and Data Acquisition (400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 8 to 16 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans (more scans are needed due to the low natural abundance of ¹³C).
-
Visualization of the Experimental Workflow
Caption: Experimental workflow from sample preparation to spectral analysis.
Part 4: Data Interpretation and Structural Correlation
The final step is to correlate the acquired spectral data with the molecular structure.
Structural Assignment Diagram
The following diagram illustrates the IUPAC numbering and the labeling scheme (a-k) used in the prediction tables to facilitate spectral assignment.
Caption: Labeled structure of 5-(Bromomethyl)-3,5-dimethyloctane.
References
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Vertex AI Search Result[1]: NMR Chemical Shifts for Bromoalkanes.
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]
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Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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